
Caramiphen
Descripción general
Descripción
Caramiphen es un fármaco anticolinérgico utilizado principalmente en el tratamiento de la enfermedad de Parkinson. También se usa en combinación con fenilpropanolamina como supresor de la tos y descongestionante nasal para tratar los síntomas asociados con enfermedades respiratorias como resfriados, alergias, fiebre del heno y sinusitis .
Aplicaciones Científicas De Investigación
Neuroprotective Effects
Caramiphen has been studied extensively for its neuroprotective capabilities, particularly against nerve agent-induced seizures. A pivotal study demonstrated that this compound significantly suppressed behavioral seizures and reduced neuronal loss in rat models exposed to soman, a potent nerve agent. The compound was administered at intervals after exposure, showing efficacy in mitigating neuronal degeneration across several brain regions, including the basolateral amygdala, hippocampus, and neocortex .
Clinical Applications in Epilepsy
This compound has been explored as an adjunct therapy in epilepsy management. In a clinical setting, it was administered to patients with myoclonic epilepsy; however, the results were inconclusive regarding its effectiveness in this specific patient population . Despite this, the drug's potential as a treatment option for seizure disorders remains a topic of ongoing research.
Case Studies and Experimental Findings
Several studies have documented the effects of this compound in various experimental models:
- Nerve Agent Exposure : In a controlled study involving rats subjected to soman exposure, this compound administration resulted in:
- Behavioral and Neuropathological Assessments : Research indicated that this compound could attenuate the physiological and behavioral impacts of exposure to organophosphate compounds (e.g., GD), highlighting its potential role in counteracting toxicological effects associated with chemical warfare agents .
Comparative Efficacy
A comparative analysis of this compound with other anticholinergic agents revealed that it outperformed traditional treatments like scopolamine when used as an adjunct to standard therapies for nerve agent exposure. This compound not only reduced cholinergic toxicity but also facilitated better cognitive outcomes post-exposure .
Study | Findings | |
---|---|---|
Aroniadou-Anderjaska et al. | This compound reduced seizure activity and neuronal loss post-soman exposure. | Effective neuroprotective agent against seizures. |
Raveh et al. | Demonstrated cognitive preservation and reduced signs of cholinergic toxicity with this compound use. | Promising adjunct treatment for nerve agent exposure. |
Figueiredo et al. | Showed facilitation of GABA-evoked currents at specific concentrations. | Supports GABAergic modulation as a therapeutic approach. |
Mecanismo De Acción
Caramiphen ejerce sus efectos actuando como un antagonista muscarínico. Se une a los receptores muscarínicos de acetilcolina, inhibiendo la acción de la acetilcolina, un neurotransmisor involucrado en varios procesos fisiológicos. Esta inhibición conduce a una reducción de los síntomas de la enfermedad de Parkinson y proporciona alivio de la tos y la congestión nasal .
Compuestos Similares:
Atropina: Otro antagonista muscarínico utilizado en el tratamiento de la bradicardia y como preanestésico para reducir la salivación.
Escopolamina: Utilizado para tratar el mareo y las náuseas y los vómitos postoperatorios.
Benztropina: Utilizado en el tratamiento de la enfermedad de Parkinson y los síntomas extrapiramidales inducidos por fármacos
Singularidad de this compound: this compound es único en su doble papel como agente anticolinérgico y supresor de la tos. Su combinación con fenilpropanolamina mejora su eficacia en el tratamiento de enfermedades respiratorias, lo que lo convierte en un compuesto versátil tanto en neurología como en medicina respiratoria .
Análisis Bioquímico
Biochemical Properties
Caramiphen is known to interact with the sigma-1 receptor, with an IC50 value of 25 nM . This interaction is crucial for its role in biochemical reactions. The sigma-1 receptor is a chaperone protein at the endoplasmic reticulum (ER) that modulates calcium signaling through the mitochondria-associated ER membrane (MAM). It is involved in ion channel regulation, cell survival, and synaptic plasticity, which are critical for neuroplasticity and cellular homeostasis .
Cellular Effects
This compound, due to its anticholinergic properties, can influence various types of cells and cellular processes. For instance, it has been shown to suppress behavioral seizures in rats when administered after exposure to soman, a nerve gas . This suggests that this compound can influence neuronal function and signaling pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the sigma-1 receptor . This binding can influence the activity of various ion channels, proteins, and enzymes, thereby affecting cellular function. For example, it has been shown to reduce NMDA-evoked currents in a dose-dependent manner, while facilitating GABA-evoked currents at lower concentrations . This suggests that this compound can modulate neurotransmission at the molecular level .
Dosage Effects in Animal Models
In animal models, this compound has shown protective efficacy against soman-induced seizures and neuropathology, even when administered 60 minutes after soman exposure
Subcellular Localization
Given its known interactions with the sigma-1 receptor, which is a chaperone protein at the endoplasmic reticulum (ER), it is likely that this compound localizes to the ER
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: Caramiphen se puede sintetizar mediante la esterificación del ácido 1-fenilciclopentanocarboxílico con 2-(dietilamino)etanol. La reacción típicamente implica el uso de un agente deshidratante como cloruro de tionilo o diciclohexilcarbodiimida (DCC) para facilitar la formación del enlace éster .
Métodos de Producción Industrial: En entornos industriales, la síntesis de this compound puede involucrar procesos de esterificación similares, pero a mayor escala, con condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar la eficiencia y la escalabilidad del proceso de producción .
Análisis De Reacciones Químicas
Tipos de Reacciones: Caramiphen experimenta varias reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar para formar ácidos carboxílicos o cetonas correspondientes.
Reducción: Las reacciones de reducción pueden convertir this compound en sus alcoholes o aminas correspondientes.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) y el borohidruro de sodio (NaBH4) se usan comúnmente.
Sustitución: Los nucleófilos como los iones hidróxido (OH-) o las aminas se pueden usar en condiciones básicas.
Productos Principales Formados:
Oxidación: Ácidos carboxílicos o cetonas.
Reducción: Alcoholes o aminas.
Sustitución: Diversos ésteres o amidas sustituidos.
Comparación Con Compuestos Similares
Atropine: Another muscarinic antagonist used in the treatment of bradycardia and as a pre-anesthetic to reduce salivation.
Scopolamine: Used to treat motion sickness and postoperative nausea and vomiting.
Benztropine: Used in the treatment of Parkinson’s disease and drug-induced extrapyramidal symptoms
Uniqueness of Caramiphen: this compound is unique in its dual role as an anticholinergic agent and a cough suppressant. Its combination with phenylpropanolamine enhances its efficacy in treating respiratory illnesses, making it a versatile compound in both neurology and respiratory medicine .
Actividad Biológica
Caramiphen, a compound primarily known for its anticholinergic properties, has garnered attention for its multifaceted biological activities, particularly in the context of neuroprotection and seizure management. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, therapeutic applications, and comparative efficacy against other treatments.
This compound exhibits several mechanisms that contribute to its biological activity:
- Anticholinergic Effects : this compound acts as an antagonist at muscarinic acetylcholine receptors, which can mitigate cholinergic overactivity often seen in conditions such as organophosphate poisoning .
- NMDA Receptor Modulation : The compound also interacts with the N-methyl-D-aspartate (NMDA) receptor complex. Research indicates that this compound can displace bound radiolabeled MK-801 from NMDA receptors, suggesting it may function as an NMDA antagonist. This property is particularly significant in preventing excitotoxicity associated with seizures and neurodegeneration .
- GABAergic Activity : this compound has been shown to facilitate GABA-evoked currents at certain concentrations, indicating a potential role in enhancing inhibitory neurotransmission .
Neuroprotection Against Organophosphate Poisoning
This compound has demonstrated protective effects against soman-induced neurotoxicity. In studies involving rat models, pretreatment with this compound significantly reduced seizure activity and neuronal degeneration following soman exposure. The compound's ability to modulate NMDA receptors appears crucial in this protective effect .
Seizure Management
In various experimental setups, this compound has been evaluated for its anticonvulsant properties. It was found to be more effective than traditional antimuscarinic agents like scopolamine in reducing cholinergic toxicity and preventing seizures induced by nerve agents . For instance, a study showed that this compound not only prevented the lethal effects of NMDA but also improved cognitive outcomes in treated rats .
Comparative Efficacy
To better understand this compound's efficacy relative to other treatments, a summary of findings from key studies is presented below:
Case Studies and Research Findings
- Study on Soman Exposure : A significant study demonstrated that this compound effectively blocked electrographic seizure activity in rats exposed to soman. The compound's protective effects were attributed to its dual action on both NMDA receptors and cholinergic systems .
- Cognitive Preservation : Research indicated that this compound pretreatment preserved cognitive functions in rats subjected to nerve agent exposure. This was measured using the Morris water maze test, where treated rats showed improved spatial learning abilities compared to controls .
- Long-term Neurological Outcomes : In a follow-up study assessing long-term neurological outcomes post-exposure to nerve agents, rats treated with this compound exhibited significantly less neuronal loss and better functional recovery than those treated with other anticholinergics or untreated controls .
Propiedades
IUPAC Name |
2-(diethylamino)ethyl 1-phenylcyclopentane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2/c1-3-19(4-2)14-15-21-17(20)18(12-8-9-13-18)16-10-6-5-7-11-16/h5-7,10-11H,3-4,8-9,12-15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFAIGZWCDGNZGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C1(CCCC1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0022729 | |
Record name | Caramiphen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0022729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77-22-5 | |
Record name | Caramiphen | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77-22-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Caramiphen [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077225 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Caramiphen | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11504 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Caramiphen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0022729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Caramiphen | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.922 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CARAMIPHEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97J7NP0XJY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.